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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of (2S,3S)-2-Methyl-1,3-pentanediol, tailored for researchers, scientists, and
professionals in drug development. While this specific stereoisomer is not extensively
documented in publicly available literature, this guide consolidates known information about the
broader class of 2-methyl-1,3-diols and outlines plausible synthetic and analytical approaches.

Molecular Structure and Properties

(2S,3S)-2-Methyl-1,3-pentanediol is a chiral organic compound featuring two stereocenters.
The "2S,3S" designation specifies the spatial arrangement of the methyl and hydroxyl groups at
the second and third carbon atoms of the pentane backbone.

Physicochemical Properties

Quantitative data for (2S,3S)-2-Methyl-1,3-pentanediol and its related isomers are
summarized in the table below. It is important to note that while some data is specific to the
(2S,3S) isomer, other properties are reported for the general 2-methyl-1,3-pentanediol structure
without stereochemical assignment.
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Property Value Source
Molecular Formula C6H1402 PubChem[1]
Molecular Weight 118.17 g/mol PubChem[1]
CAS Number 94953-91-0 Drugfuture[2]
(2S,3S)-2-methylpentane-1,3-
IUPAC Name ] Drugfuture[2]
diol
CC--INVALID-LINK--
SMILES Drugfuture[2]
CO">C@HO
XLogP3 0.6 PubChem|[3]
Topological Polar Surface Area  40.5 A2 PubChem][3]
. ) 215.8 °C at 760 mmHg (for 2-
Boiling Point ) Chemsrc[3]
Methyl-1,3-pentanediol)
) 0.958 g/cm? (for 2-Methyl-1,3-
Density ] Chemsrc[3]
pentanediol)
] 108.5 °C (for 2-Methyl-1,3-
Flash Point Chemsrc[3]

pentanediol)

Spectroscopic Data

Detailed experimental spectroscopic data for the (2S,3S) stereoisomer are not readily available
in the reviewed literature. The following table presents available data for the general 2-methyl-
1,3-pentanediol molecule, which can serve as a reference.
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Spectroscopy

Data Highlights (for 2-
Methyl-1,3-pentanediol)

Source

Mass Spectrometry (EI)

Molecular lon (m/z): 118. Key

fragments and their relative

intensities would be expected.

NIST WebBook[4]

1H NMR

Spectral data for related
compounds like 2-methyl-1,3-
propanediol are available and
would show characteristic
signals for methyl, methylene,
and methine protons adjacent

to hydroxyl groups.

ChemicalBook[5]

13C NMR

Spectral data for related
compounds like 2-methyl-1,3-

propanediol are available.

ChemicalBook

Infrared (IR)

A broad absorption band in the

region of 3200-3600 cm~1 (O-
H stretching) and absorptions
in the 1000-1200 cm~! region
(C-0 stretching) would be

characteristic.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (2S,3S)-2-Methyl-1,3-

pentanediol is not explicitly described in the surveyed scientific literature. However, based on

established methods for the stereoselective synthesis of 1,3-diols, a plausible synthetic route

can be proposed.

Proposed Stereoselective Synthesis

The stereoselective synthesis of 1,3-diols is a well-researched area in organic chemistry, often

involving aldol reactions followed by stereoselective reduction.[6][7] A potential pathway to

(2S,3S)-2-Methyl-1,3-pentanediol could involve an asymmetric aldol reaction between
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propanal and a chiral ketone equivalent, followed by a diastereoselective reduction of the
resulting 3-hydroxy ketone.

Step 1: Asymmetric Aldol Reaction

¢ Objective: To form the carbon-carbon bond between C2 and C3 with the desired (S,S)
stereochemistry.

e Reagents: Propanal, a chiral auxiliary-bearing propionate derivative (e.g., an N-propionyl
oxazolidinone), a Lewis acid (e.g., TiCla or Sn(OTf)2), and a hindered base (e.g., N,N-
diisopropylethylamine).

e Procedure:

o The chiral auxiliary-bearing propionate is treated with the Lewis acid and the hindered
base at low temperature (e.g., -78 °C) in an appropriate solvent like dichloromethane to
form a chiral enolate.

o Propanal is then added to the reaction mixture, and the reaction is allowed to proceed until
completion.

o Workup with a suitable quenching agent (e.g., saturated aqueous ammonium chloride)
would yield the aldol adduct.

Step 2: Diastereoselective Reduction and Auxiliary Cleavage

» Objective: To reduce the ketone functionality to a hydroxyl group, establishing the second
stereocenter, and to remove the chiral auxiliary.

e Reagents: A reducing agent known for 1,3-syn diastereoselectivity (e.g., sodium borohydride
with a chelating agent or a directed reduction protocol), followed by a reagent for auxiliary
cleavage (e.g., lithium hydroxide).

e Procedure:

o The aldol adduct is dissolved in a suitable solvent (e.g., methanol/THF).
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o The reducing agent is added at low temperature to control the stereoselectivity of the
reduction.

o After the reduction is complete, the chiral auxiliary is cleaved under basic conditions.

o Purification by column chromatography would be necessary to isolate the final product,
(2S,3S)-2-Methyl-1,3-pentanediol.

Characterization Methods

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be crucial to
confirm the structure and stereochemistry. 2D NMR techniques like COSY and HSQC would
aid in assigning the proton and carbon signals. The relative stereochemistry could be
inferred from the coupling constants between the protons on C2 and C3.

e Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups.
e Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

o Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To
determine the enantiomeric and diastereomeric purity of the synthesized compound.

Biological Activity and Applications in Drug
Development

Currently, there is no specific information in the public domain regarding the biological activity
of (2S,3S)-2-Methyl-1,3-pentanediol or its applications in drug development. The 2-methyl-
1,3-diol structural motif is present in some polyhydroxylated natural products that exhibit
biological activities.[8] However, the biological relevance of this specific small molecule diol
remains an area for future investigation.

Visualizations
Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the proposed stereoselective
synthesis of (2S,3S)-2-Methyl-1,3-pentanediol.
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Caption: Proposed workflow for the synthesis and characterization of (2S,3S)-2-Methyl-1,3-

pentanediol.
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Disclaimer: This technical guide has been compiled from publicly available scientific data.
Specific experimental protocols and biological activity data for (2S,3S)-2-Methyl-1,3-
pentanediol are not extensively reported. The proposed synthetic route is based on
established methodologies for similar compounds and would require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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